![molecular formula C19H15N7O7 B2475204 5-nitro-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide CAS No. 922037-20-5](/img/structure/B2475204.png)

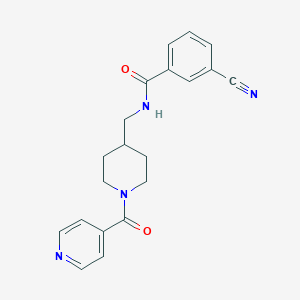

5-nitro-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

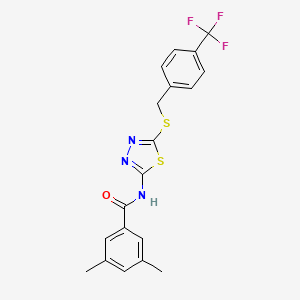

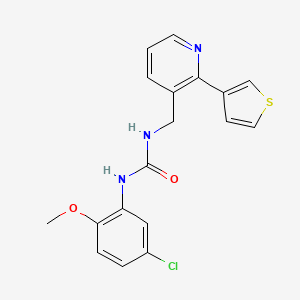

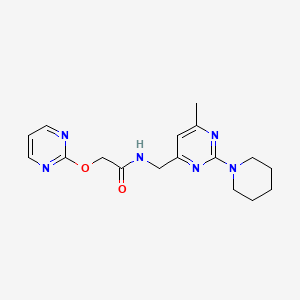

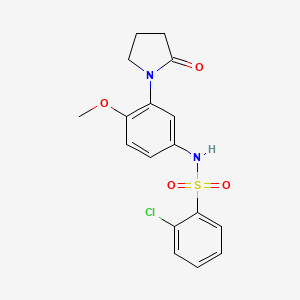

The synthesis of such a compound would likely involve multiple steps, including the formation of the pyrazolopyrimidine ring and the introduction of the nitro groups . The exact synthesis would depend on the starting materials and the specific conditions used.Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It includes a furan ring, which is a five-membered aromatic ring with an oxygen atom, and a pyrazolopyrimidine ring, which is a fused ring system containing nitrogen atoms. The compound also contains nitro groups, which are strong electron-withdrawing groups and can significantly affect the compound’s reactivity .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The nitro groups are electron-withdrawing, which means they can make the compound more reactive towards nucleophilic attack. The furan ring is aromatic and may undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure and functional groups. For example, the presence of nitro groups could make the compound more polar and potentially more soluble in water .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis of Pyrazolopyrimidinones

The synthesis of pyrazolopyrimidinones, which are structurally related to the queried compound, involves the reduction of ethyl 4-nitroso-5-hydroxy-1H-pyrazole-3-carboxylates and subsequent condensation with formamide. This process yields 2-substituted 2,6-dihydro-3-hydroxy-7H-pyrazolo[4,3-d]pyrimidin-7-ones with various substituents (Ochi & Miyasaka, 1983).

Synthesis of Furan-2-carboxamide Derivatives

Another related synthesis pathway involves the N-methylation of 5-nitro-1H-indazole, followed by reduction and condensation with furoyl chloride. This leads to the creation of N-(1-methylindazol-6-yl)furan-2-carboxamide and subsequent transformation into various derivatives including 7-(Fur-2-yl)-1-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole (El’chaninov, Aleksandrov, & Stepanov, 2018).

Biological and Pharmacological Applications

Antibacterial Properties

A study focusing on the design and synthesis of nitrofurantoin analogues, which include furan and pyrazole scaffolds, revealed their potential antibacterial properties. These compounds were evaluated for their effectiveness against Gram-positive and Gram-negative bacteria, showing promising results (Hassan et al., 2020).

Anticancer and Anti-inflammatory Potential

Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds, including various pyrazolopyrimidinones, showed potential as anticancer agents, particularly against HCT-116 and MCF-7 cell lines, as well as inhibiting 5-lipoxygenase, an enzyme associated with inflammation (Rahmouni et al., 2016).

Propiedades

IUPAC Name |

5-nitro-N-[2-[5-[(3-nitrophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N7O7/c27-18(15-4-5-16(33-15)26(31)32)20-6-7-24-17-14(9-22-24)19(28)23(11-21-17)10-12-2-1-3-13(8-12)25(29)30/h1-5,8-9,11H,6-7,10H2,(H,20,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBNATNLTUFFFRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=C(O4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N7O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-nitro-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxyethyl)-2-[6-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B2475130.png)

![3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-amine](/img/structure/B2475131.png)

![N-(3,5-dimethoxyphenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2475132.png)

![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-phenylpropanamide](/img/structure/B2475133.png)

![N-ethyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B2475135.png)